L-Histidine, 1-(2-hydroxypropyl)-

描述

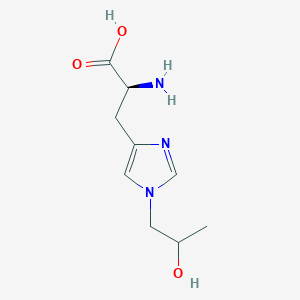

L-Histidine, 1-(2-hydroxypropyl)- is a modified form of the amino acid histidine. Histidine is commonly found in proteins and plays a crucial role in various biological processes. This modified form of histidine has gained significant attention due to its potential therapeutic and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The preparation of L-Histidine, 1-(2-hydroxypropyl)- involves the modification of the histidine molecule. One common method is the chemoselective oxidation of hydroxypropyl-substituted polysaccharides, which affords ketones at side chain termini. These ketones can then condense with amine-containing polymers to form the desired compound .

Industrial Production Methods

In industrial settings, the production of L-Histidine, 1-(2-hydroxypropyl)- can be achieved through microbial fermentation. For instance, Escherichia coli can be genetically modified to enhance the production of histidine by eliminating feedback inhibition of key enzymes in the biosynthetic pathway .

化学反应分析

Types of Reactions

L-Histidine, 1-(2-hydroxypropyl)- undergoes various chemical reactions, including:

Oxidation: Light-induced oxidation can generate photo-oxidation products.

Crosslinking: The compound can form crosslinks with other molecules through nucleophilic attack.

Addition: It can undergo addition reactions with nucleophilic buffer components.

Common Reagents and Conditions

Oxidation: Singlet oxygen is commonly used to initiate oxidation reactions.

Crosslinking: Nucleophilic buffers such as Tris and histidine are used to facilitate crosslinking.

Addition: Various nucleophilic reagents can be employed to achieve addition reactions.

Major Products Formed

The major products formed from these reactions include oxidized histidine derivatives, crosslinked histidine molecules, and histidine adducts .

科学研究应用

Pharmaceutical Applications

L-Histidine, 1-(2-hydroxypropyl)- has been studied for its therapeutic potential in treating inflammatory conditions. Its ability to modulate immune responses makes it a candidate for developing new anti-inflammatory drugs. Research indicates that compounds derived from L-histidine can influence various metabolic pathways, potentially offering insights into therapeutic strategies for metabolic diseases and inflammatory disorders .

Case Studies

- Inflammatory Conditions : A study highlighted the compound's role in modulating immune responses, suggesting its potential in treating conditions like rheumatoid arthritis and other inflammatory diseases .

- Cancer Therapy : Research has explored the use of histidine-based micelles as pH-sensitive drug carriers for anticancer therapies. These micelles can enhance drug delivery efficiency by exploiting the acidic microenvironment of tumors .

Nutritional Applications

L-Histidine is recognized as a semi-essential amino acid vital for growth and tissue repair. Its derivative, L-Histidine, 1-(2-hydroxypropyl)-, may enhance nutritional formulations aimed at supporting metabolic health, especially during periods of stress or illness.

Nutritional Benefits

- Supplementation : L-Histidine supplementation has been shown to be beneficial in various conditions such as chronic renal failure and age-related disorders. The hydroxypropyl modification may further improve its bioavailability and effectiveness as a dietary supplement .

- Performance Enhancement : Studies suggest that L-histidine can help prevent fatigue during strenuous exercise, making it a valuable addition to sports nutrition products .

Biochemical Research Applications

The unique structural properties of L-Histidine, 1-(2-hydroxypropyl)- allow it to participate in various biochemical reactions. Its imidazole side chain contributes to its buffering capacity and metal ion chelation abilities, which are critical in many enzymatic processes.

Research Findings

- Gene Delivery Systems : Incorporating histidine into polymeric constructs has been shown to enhance endosomal escape in gene delivery applications. This property is crucial for developing non-viral vectors that can efficiently deliver genetic material into cells .

- Buffering Capacity : The hydroxypropyl modification may enhance the buffering capacity of histidine-containing polymers, improving their performance in biological systems where pH fluctuations occur .

Comparison with Other Histidine Derivatives

L-Histidine, 1-(2-hydroxypropyl)- can be compared with other histidine derivatives to highlight its unique features:

| Compound Name | Structure/Modification | Unique Features |

|---|---|---|

| L-Histidine | Basic amino acid with an imidazole group | Essential for enzyme catalysis |

| N-acetyl-L-histidine | Acetylated form of histidine | Improved solubility; used in peptide synthesis |

| Hydroxyethylhistidine | Hydroxyethyl substitution on histidine | Similar reactivity; used in protein studies |

| N-3′-(2-hydroxypropyl)histidine | Product of histidine alkylation | Potential biomarker for chemical exposure |

The addition of the hydroxypropyl group enhances the reactivity and potential applications of L-Histidine, 1-(2-hydroxypropyl)- compared to these derivatives.

作用机制

The mechanism of action of L-Histidine, 1-(2-hydroxypropyl)- involves its interaction with molecular targets and pathways. Histidine and its metabolites, such as histamine and trans-urocanic acid, suggest that the compound may have immunomodulatory and antioxidant activities. The exact mechanism is still under investigation, but it is believed to involve the modulation of histidine metabolism and transport pathways .

相似化合物的比较

Similar Compounds

L-Histidine: The parent compound, commonly found in proteins.

L-Histidine monohydrochloride monohydrate: A salt form of histidine used in various applications.

Uniqueness

L-Histidine, 1-(2-hydroxypropyl)- is unique due to its modified structure, which imparts distinct chemical and biological properties. This modification enhances its potential for therapeutic and industrial applications compared to its parent compound and other similar derivatives.

生物活性

L-Histidine, 1-(2-hydroxypropyl)- is a derivative of the essential amino acid L-histidine, which plays a critical role in various biological processes. This article explores the biological activity of this compound, focusing on its metabolic pathways, physiological roles, and therapeutic potential based on diverse research findings.

Overview of L-Histidine

L-Histidine is an essential amino acid involved in numerous physiological functions, including:

- Proton Buffering : It helps maintain pH balance in biological systems due to its imidazole side chain.

- Metal Ion Chelation : L-Histidine can bind metal ions, which is crucial for various enzymatic reactions.

- Antioxidant Properties : It scavenges reactive oxygen species, thus protecting cells from oxidative stress .

The derivative 1-(2-hydroxypropyl)- enhances these properties, potentially broadening its applications in nutrition and medicine.

1. Metabolic Pathways

L-Histidine metabolism involves several pathways that contribute to its biological activity:

- Conversion to Histamine : Through decarboxylation, L-histidine is converted into histamine, a crucial neurotransmitter and immune modulator.

- Histidine Aminotransferase Activity : This enzyme catalyzes the conversion of L-histidine to imidazole pyruvate, linking it to energy metabolism .

2. Therapeutic Applications

- Atopic Dermatitis (AD) : Clinical studies have shown that L-histidine supplementation significantly reduces AD severity by enhancing the skin barrier function through its incorporation into filaggrin, a key protein in skin hydration and barrier integrity. In one study, adults taking 4 g of L-histidine daily exhibited a 34% reduction in AD severity scores over eight weeks .

- Oxidative Stress Response : Research indicates that micromolar concentrations of L-histidine can enhance the cytotoxic effects of hydrogen peroxide on various cell lines. This effect is linked to increased DNA double-strand breaks (DSBs), suggesting a role in modulating cellular responses to oxidative stress .

3. Antimicrobial Activity

Histidine-rich peptides derived from L-histidine exhibit notable antimicrobial properties. These peptides can disrupt bacterial membranes and have been shown to be effective against various pathogens. The design variations of these peptides influence their hydrophilicity and membrane interaction, enhancing their antimicrobial efficacy under specific conditions .

Case Studies

属性

IUPAC Name |

(2S)-2-amino-3-[1-(2-hydroxypropyl)imidazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O3/c1-6(13)3-12-4-7(11-5-12)2-8(10)9(14)15/h4-6,8,13H,2-3,10H2,1H3,(H,14,15)/t6?,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXBYZHHKKFMSN-XDKWHASVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=C(N=C1)CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CN1C=C(N=C1)C[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901002224 | |

| Record name | 1-(2-Hydroxypropyl)histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901002224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81790-79-6 | |

| Record name | N-3'-(2-Hydroxypropyl)histidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081790796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Hydroxypropyl)histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901002224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。